molecular formula C16H13N3O5S B14543703 2-{[(3-Nitrophenyl)carbamothioyl]carbamoyl}phenyl acetate CAS No. 62204-57-3

2-{[(3-Nitrophenyl)carbamothioyl]carbamoyl}phenyl acetate

Cat. No.: B14543703
CAS No.: 62204-57-3
M. Wt: 359.4 g/mol
InChI Key: LCKHEJOIUNQWCN-UHFFFAOYSA-N
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Description

2-{[(3-Nitrophenyl)carbamothioyl]carbamoyl}phenyl acetate is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-Nitrophenyl)carbamothioyl]carbamoyl}phenyl acetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the 3-nitrophenyl isothiocyanate, which is then reacted with an amine to form the corresponding thiourea derivative. This intermediate is subsequently reacted with phenyl acetate under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-Nitrophenyl)carbamothioyl]carbamoyl}phenyl acetate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine derivative, while substitution reactions can introduce various functional groups to the molecule.

Scientific Research Applications

2-{[(3-Nitrophenyl)carbamothioyl]carbamoyl}phenyl acetate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to introduce specific functional groups into target molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[(3-Nitrophenyl)carbamothioyl]carbamoyl}phenyl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-Nitrophenyl)carbamothioyl]carbamoyl}phenyl acetate
  • 2-{[(2-Nitrophenyl)carbamothioyl]carbamoyl}phenyl acetate
  • 2-{[(3-Nitrophenyl)carbamothioyl]carbamoyl}benzyl acetate

Uniqueness

2-{[(3-Nitrophenyl)carbamothioyl]carbamoyl}phenyl acetate is unique due to its specific functional groups and structural arrangement, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

62204-57-3

Molecular Formula

C16H13N3O5S

Molecular Weight

359.4 g/mol

IUPAC Name

[2-[(3-nitrophenyl)carbamothioylcarbamoyl]phenyl] acetate

InChI

InChI=1S/C16H13N3O5S/c1-10(20)24-14-8-3-2-7-13(14)15(21)18-16(25)17-11-5-4-6-12(9-11)19(22)23/h2-9H,1H3,(H2,17,18,21,25)

InChI Key

LCKHEJOIUNQWCN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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